1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol

Catalog No.
S13569456
CAS No.
M.F
C10H9BrOS
M. Wt
257.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol

Product Name

1-(5-Bromo-1-benzofuran-2-YL)ethane-1-thiol

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethanethiol

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

InChI

InChI=1S/C10H9BrOS/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-6,13H,1H3

InChI Key

YRZDUUHAKQXVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Br)S

1-(5-Bromo-1-benzofuran-2-yl)ethane-1-thiol is a sulfur-containing organic compound with the molecular formula C₉H₈BrOS. This compound features a benzofuran moiety, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of the bromine atom at the 5-position of the benzofuran enhances its reactivity, making it suitable for various chemical transformations. The thiol group (-SH) is known for its nucleophilic properties, allowing for participation in a range of

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Thiol-Yne Reactions: It can undergo thiol-yne reactions, where the thiol adds to an alkyne, forming vinyl sulfides.
  • Conjugate Additions: The compound can participate in conjugate addition reactions with activated alkenes or alkynes, forming more complex structures .

Research indicates that compounds containing benzofuran and thiol functionalities may exhibit various biological activities. These include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: The presence of the thiol group is associated with antioxidant properties, potentially mitigating oxidative stress in biological systems .
  • Cytotoxic Effects: Some derivatives have been studied for their cytotoxic effects on cancer cells, indicating potential therapeutic applications.

Several synthetic routes can be employed to produce 1-(5-Bromo-1-benzofuran-2-yl)ethane-1-thiol:

  • Bromination of Benzofuran: The starting material, benzofuran, can be brominated at the 5-position using bromine or N-bromosuccinimide.
  • Alkylation with Ethane-1-thiol: The brominated product can then be reacted with ethane-1-thiol under basic conditions to yield the desired thiol compound.
  • Thiol-Yne Reaction: Alternatively, it can be synthesized via a thiol-yne reaction where a suitable alkyne reacts with a thiol in the presence of a base .

1-(5-Bromo-1-benzofuran-2-yl)ethane-1-thiol has potential applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development.
  • Material Science: It may be used in the synthesis of functional materials due to its reactive thiol group.
  • Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Studies on interaction mechanisms involving 1-(5-Bromo-1-benzofuran-2-yl)ethane-1-thiol indicate its potential for forming complexes with various metal ions and organic molecules. Its thiol group facilitates coordination chemistry, which may enhance its utility in catalysis and sensor applications. Interaction studies have also examined its reactivity towards electrophiles and other nucleophiles, providing insights into its behavior in diverse chemical environments.

Several compounds share structural similarities with 1-(5-Bromo-1-benzofuran-2-yl)ethane-1-thiol. These include:

Compound NameStructure TypeUnique Features
5-Bromo-1-benzofuranBenzofuran derivativeLacks thiol functionality
2-MercaptoethanolSimple thiolSmaller molecular size; widely used as a reducing agent
3-(Bromomethyl)-1-benzofuranBrominated benzofuranContains a different functional group
4-Thiocyanato-benzofuranThiocyanate derivativeExhibits different reactivity due to -SCN group

The uniqueness of 1-(5-Bromo-1-benzofuran-2-yl)ethane-1-thiol lies in its combination of both brominated benzofuran and thiol functionalities, which allows for diverse chemical reactivity not present in similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.95575 g/mol

Monoisotopic Mass

255.95575 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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